molecular formula C16H17NO3 B11806072 Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate

Katalognummer: B11806072
Molekulargewicht: 271.31 g/mol
InChI-Schlüssel: ZWJQISNNSNXSBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is a compound that features a unique combination of a furan ring, a pyrrolidine ring, and a benzyl ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the furan ring, known for its reactivity and biological activity, along with the pyrrolidine ring, which is a versatile scaffold in drug discovery, makes this compound a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate typically involves the formation of the pyrrolidine ring followed by the introduction of the furan and benzyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. The furan ring can be introduced through a variety of methods, including the use of furan derivatives as starting materials. The benzyl ester group is often introduced via esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications, and continuous flow synthesis techniques may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The furan ring can participate in various biochemical reactions, while the pyrrolidine ring can interact with enzymes and receptors. The compound’s biological activity is often attributed to its ability to modulate specific pathways, such as inhibiting enzyme activity or binding to receptor sites .

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine-2,5-dione: Known for its diverse therapeutic activities, including anticonvulsant and anticancer properties.

    Furan-2-carboxamide: Exhibits antimicrobial and anti-inflammatory activities.

    N-Benzyl-2-pyrrolidone: Used as an antioxidant and enzyme inhibitor .

Uniqueness: Benzyl2-(furan-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of a furan ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C16H17NO3

Molekulargewicht

271.31 g/mol

IUPAC-Name

benzyl 2-(furan-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H17NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,5-7,9,11,14H,4,8,10,12H2

InChI-Schlüssel

ZWJQISNNSNXSBP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.